4-(2-Methylquinolin-4-yl)but-3-en-2-one
CAS No.:
Cat. No.: VC18222825
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | (E)-4-(2-methylquinolin-4-yl)but-3-en-2-one |
| Standard InChI | InChI=1S/C14H13NO/c1-10-9-12(8-7-11(2)16)13-5-3-4-6-14(13)15-10/h3-9H,1-2H3/b8-7+ |
| Standard InChI Key | OHBCLTPAFTYXRG-BQYQJAHWSA-N |
| Isomeric SMILES | CC1=NC2=CC=CC=C2C(=C1)/C=C/C(=O)C |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)C=CC(=O)C |
Introduction
Structural and Chemical Identity of 4-(2-Methylquinolin-4-yl)but-3-en-2-one
The compound’s IUPAC name, 4-(2-Methylquinolin-4-yl)but-3-en-2-one, delineates its structure: a quinoline ring with a methyl substituent at position 2 and a but-3-en-2-one group at position 4. The quinoline scaffold contributes aromaticity and planar rigidity, while the α,β-unsaturated ketone (enone) moiety introduces electrophilic reactivity and conjugation. This combination suggests potential for Michael addition reactions, Diels-Alder cycloadditions, and interactions with biological targets via hydrogen bonding or π-π stacking .
Key Structural Features:
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Quinoline Core: The bicyclic aromatic system provides a hydrophobic domain, enhancing membrane permeability in biological systems .
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2-Methyl Substituent: Steric and electronic effects from the methyl group influence reactivity at position 4, directing regioselectivity in subsequent reactions .
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But-3-en-2-one Chain: The enone system (C=O conjugated to C=C) enables nucleophilic attacks at the β-carbon and participation in redox reactions .
Synthetic Routes to 4-(2-Methylquinolin-4-yl)but-3-en-2-one
Friedländer Annulation Strategy
The Friedländer reaction, widely used for quinoline synthesis, offers a plausible route. As demonstrated in the synthesis of 2-methyl-4-styrylquinolines , a chalcone precursor—1-(2-aminophenyl)-3-arylprop-2-en-1-one—reacts with acetone under acidic conditions to form the quinoline ring. Adapting this method:
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Chalcone Preparation:
Condensation of 2-aminoacetophenone with an appropriate α,β-unsaturated ketone yields the chalcone intermediate. -
Cyclization:
Treatment with a catalytic acid (e.g., H2SO4) promotes cyclodehydration, forming the quinoline core. -
Functionalization:
Oxidation or cross-coupling introduces the but-3-en-2-one chain at position 4.
Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NaOH/EtOH, reflux | 85–90 |
| 2 | H2SO4, 120°C | 70–75 |
| 3 | Pd(OAc)2, DMF | 60–65 |
Metal-Free Sequential Approach
Recent advances in quinolin-4-one chemistry suggest an alternative pathway:
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Intramolecular Cyclization:
2-Aminochalcones undergo cyclization using Amberlyst®-15, yielding dihydroquinolin-4-ones. -
Oxidation:
Treatment with p-chloranil in DMF oxidizes the dihydroquinolin-4-one to the enone system.
Optimized Parameters:
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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C=O Stretch: Strong absorption at 1660–1680 cm⁻¹, consistent with α,β-unsaturated ketones .
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C=C Stretch: Conjugation with the carbonyl group shifts the alkene stretch to 1600–1620 cm⁻¹ .
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N-H Stretch: Absent, confirming the absence of amine protons in the final product .
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl3):
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¹³C NMR:
Industrial and Materials Science Applications
Fluorescent Materials
Quinoline-enone hybrids exhibit strong fluorescence under UV light (λem = 450–500 nm) , making them candidates for:
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Organic light-emitting diodes (OLEDs).
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Fluorescent sensors for metal ions.
Polymer Chemistry
The enone moiety participates in radical polymerization, enabling the synthesis of conductive polymers with quinoline pendant groups .
Challenges and Future Directions
Synthetic Limitations
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Low yields in cross-coupling steps (e.g., Suzuki-Miyaura reactions) due to steric hindrance from the 2-methyl group .
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Sensitivity of the enone system to nucleophilic attack during purification .
Research Opportunities
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Mechanistic Studies: Elucidate the compound’s reactivity in cycloadditions and redox reactions.
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Biological Screening: Evaluate efficacy against drug-resistant pathogens and cancer cell lines.
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